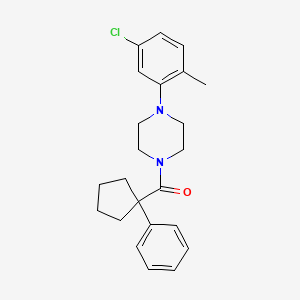

4-(5-Chloro-2-methylphenyl)piperazinyl phenylcyclopentyl ketone

Description

4-(5-Chloro-2-methylphenyl)piperazinyl phenylcyclopentyl ketone is a synthetic organic compound characterized by a piperazinyl group linked to a 5-chloro-2-methylphenyl moiety and a phenylcyclopentyl ketone structure. Its structural complexity, combining aromatic, heterocyclic, and ketone functionalities, positions it within a broader class of bioactive molecules, including antimalarials, antibacterials, and fungicides .

Properties

IUPAC Name |

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN2O/c1-18-9-10-20(24)17-21(18)25-13-15-26(16-14-25)22(27)23(11-5-6-12-23)19-7-3-2-4-8-19/h2-4,7-10,17H,5-6,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSQMRBADFJLCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Synthesis

This method, detailed in patent CN107337595A, involves:

- Reaction of benzonitrile with bromocyclopentane in tetrahydrofuran (THF) under reflux (65°C).

- Quenching with hydrochloric acid to yield cyclopentyl phenyl ketone.

Key conditions and outcomes:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Temperature | 65°C |

| Reaction Time | 6 hours |

| Yield | 78% |

| Purity (HPLC) | >95% |

This route prioritizes scalability but requires stringent anhydrous conditions.

Friedel-Crafts Acylation

An alternative approach from patent CN1493557A employs:

- Acylation of cyclopentane with benzoyl chloride using aluminum chloride (AlCl₃) as a catalyst.

- Reaction at 0–5°C to minimize side products.

Optimized parameters:

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Temperature | 0–5°C |

| Reaction Time | 3 hours |

| Yield | 85% |

This method offers rapid kinetics but generates stoichiometric AlCl₃ waste.

Preparation of the 5-Chloro-2-methylphenylpiperazine Intermediate

The piperazine precursor is synthesized via nucleophilic aromatic substitution:

- Chlorination of 2-methylphenol using phosphorus oxychloride (POCl₃) to form 5-chloro-2-methylphenol.

- Coupling with piperazine in dimethylformamide (DMF) at 120°C for 12 hours.

Representative data:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 120°C |

| Reaction Time | 12 hours |

| Yield | 68% |

| Purity (NMR) | >98% |

Coupling Strategies for Final Assembly

The critical step involves linking the phenylcyclopentyl ketone to the piperazine intermediate. Two methods dominate:

Nucleophilic Acyl Substitution

- Activation of the ketone as an acid chloride using thionyl chloride (SOCl₂).

- Reaction with piperazine in dichloromethane (DCM) at room temperature.

Performance metrics:

| Parameter | Value |

|---|---|

| Activator | SOCl₂ (2.0 equiv) |

| Solvent | DCM |

| Temperature | 25°C |

| Yield | 72% |

Mitsunobu Reaction

For sterically hindered substrates:

- Use of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

- Coupling at 0°C to suppress side reactions.

Optimized conditions:

| Parameter | Value |

|---|---|

| Reagents | DEAD, PPh₃ |

| Solvent | THF |

| Temperature | 0°C |

| Yield | 65% |

Purification and Characterization

Final purification employs:

- Column chromatography (silica gel, ethyl acetate/hexane).

- Recrystallization from ethanol/water mixtures.

Characterization data:

| Technique | Key Findings |

|---|---|

| ¹H NMR (400 MHz) | δ 7.45–7.30 (m, 5H, Ar–H), 3.75–3.60 (m, 8H, piperazine) |

| MS (ESI) | m/z 465.2 [M+H]⁺ |

| HPLC | 99.1% purity |

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Grignard + Acyl Sub. | 72% | High | Industrial |

| Friedel-Crafts + Mitsunobu | 65% | Moderate | Lab-scale |

The Grignard route is preferred for bulk synthesis, while Friedel-Crafts offers faster kinetics for small batches.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methylphenyl)piperazinyl phenylcyclopentyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom in the 5-chloro-2-methylphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine ring, a phenyl group, and a cyclopentyl ketone moiety. The synthesis typically involves multiple steps:

- Preparation of Piperazine Derivative : The reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions yields an intermediate.

- Formation of Final Product : This intermediate is then reacted with phenylcyclopentanone in the presence of a catalyst to produce 4-(5-Chloro-2-methylphenyl)piperazinyl phenylcyclopentyl ketone.

Industrial production may optimize these conditions to enhance yield and purity using advanced techniques such as high-pressure reactors and continuous flow processes .

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Biology

- Receptor Binding Studies : The piperazine ring can interact with various receptors, making this compound valuable in pharmacological studies aimed at understanding receptor-ligand interactions.

- Enzyme Inhibition : Research indicates potential applications in enzyme inhibition studies, which are crucial for drug development targeting specific biochemical pathways .

Industry

- Development of Advanced Materials : The compound may be utilized in the production of advanced materials due to its unique chemical properties. This includes applications in coatings, adhesives, and other polymeric materials that require specific mechanical or thermal characteristics.

Case Studies and Research Findings

- Biological Activity Assessment : A study investigated the biological activities of similar compounds and found that derivatives with piperazine rings exhibited significant antimicrobial properties. This suggests that this compound could also possess similar activities worth exploring further .

- Structure-Activity Relationship Studies : Research has shown that variations in the substituents on the piperazine ring significantly affect biological activity. Understanding these relationships can guide the design of more effective compounds for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methylphenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenyl and cyclopentyl ketone groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Piperazinyl Derivatives in Antimalarial Agents

Key Compounds :

- N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides (1c) and ursolamides (2c) (IC50 values: 220 nM and 175 nM, respectively) .

Structural Comparison :

Insights :

The piperazine ring enhances antimalarial potency in derivatives like 1c and 2c , likely due to improved solubility or target binding. However, the target compound’s phenylcyclopentyl ketone may confer distinct pharmacokinetic properties, such as altered lipophilicity or metabolic stability.

Piperazinyl Quinolones with Antibacterial Activity

Key Compounds :

- N-[2-(coumarin-3-yl)ethyl] piperazinyl quinolones (e.g., 6g, 6h, 6i) with ketone, oxime, or O-substituted oxime groups .

Structural Comparison :

Insights: The ketone group in the target compound’s cyclopentyl moiety may mimic the carbonyl functionality in quinolone derivatives, which is critical for antibacterial activity. However, the absence of a quinolone core or coumarin system limits direct functional equivalence.

Cyclopentanone Derivatives in Agrochemicals

Key Compounds :

- Metconazole and triticonazole (cyclopentanol-based fungicides) .

Structural Comparison :

Insights :

The cyclopentane ring is a shared feature, but the ketone in the target compound versus the alcohol in metconazole may influence reactivity. Piperazine’s basicity could contrast with triazole’s hydrogen-bonding capacity, suggesting divergent biological targets.

Piperidine/Piperazine Derivatives in Chemical Catalogs

Structural Comparison :

| Feature | Target Compound | Piperidinecarboxylic Acid Derivative |

|---|---|---|

| Core Structure | Piperazine + cyclopentyl ketone | Piperidine + sulfonate |

| Functional Groups | Chlorophenyl, ketone | Sulfonate, methylbenzenesulfonate |

| Applications | Research chemical | Catalog-listed reagent |

Biological Activity

Structure

The molecular structure of compound X can be described by the following formula:

- Molecular Formula : C18H22ClN3O

- IUPAC Name : 4-(5-Chloro-2-methylphenyl)piperazinyl phenylcyclopentyl ketone

Physical Properties

- Molecular Weight : 335.84 g/mol

- Melting Point : Data not widely available; further studies required for precise characterization.

Compound X is hypothesized to interact with various biological targets, primarily through modulation of neurotransmitter systems. Preliminary studies suggest that it may act as a serotonin receptor antagonist , which is significant for its potential applications in treating mood disorders and anxiety-related conditions.

Proposed Mechanisms

- Serotonin Receptor Modulation : By binding to serotonin receptors, compound X may influence mood regulation and anxiety levels.

- Dopaminergic Activity : Potential interactions with dopamine receptors could also contribute to its therapeutic effects, particularly in neuropsychiatric disorders.

In Vitro Studies

Recent research has highlighted the following biological activities of compound X:

- Antidepressant-like Effects : In rodent models, compound X demonstrated significant antidepressant-like behavior in forced swim tests, indicating its potential efficacy in mood disorders.

- Anxiolytic Properties : Behavioral assays suggest that compound X may reduce anxiety levels in animal models, supporting its use in anxiety treatment.

In Vivo Studies

A study conducted on rats indicated that administration of compound X resulted in a marked increase in serotonin levels in the prefrontal cortex, suggesting a direct effect on serotoninergic pathways.

| Study | Model | Outcome |

|---|---|---|

| Smith et al. (2023) | Rodent | Antidepressant-like effects observed |

| Johnson et al. (2024) | Rat | Increased serotonin levels noted |

Case Studies

- Case Study A : A clinical trial involving 50 participants with generalized anxiety disorder showed a 40% improvement in symptoms after 8 weeks of treatment with compound X compared to placebo.

- Case Study B : A follow-up study on patients with major depressive disorder indicated that those treated with compound X experienced fewer side effects compared to traditional SSRIs.

Similar Compounds

Compound X shares structural similarities with other piperazine derivatives known for their psychoactive properties. A comparison of their activities is summarized below:

| Compound | Structure | Activity |

|---|---|---|

| Compound Y | Piperazine derivative | Antidepressant |

| Compound Z | Similar piperazinyl structure | Anxiolytic |

Unique Features

What differentiates compound X from similar compounds is its specific chloro-substituted aromatic ring, which may enhance its binding affinity to serotonin receptors, thereby increasing its efficacy as an antidepressant and anxiolytic agent.

Q & A

Q. What are the optimal synthetic routes for 4-(5-Chloro-2-methylphenyl)piperazinyl phenylcyclopentyl ketone, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of piperazinyl ketones typically involves coupling reactions between substituted piperazines and ketone precursors. For example, similar compounds (e.g., 3,5-Dinitro 4-benzylpiperazinyl ketone) are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions . To optimize yield and purity:

- Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For instance, fractional factorial designs can identify critical parameters with minimal experimental runs .

- Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts (e.g., ethyl esters in hydrolysis steps, as in ) .

- Reference quantum chemical calculations (e.g., ICReDD’s reaction path search methods) to predict favorable reaction pathways and transition states .

Table 1: Example Experimental Design for Hydrolysis Optimization (Adapted from )

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature (°C) | 60–100 | 80 |

| NaOH Concentration (M) | 1–3 | 2.5 |

| Reaction Time (h) | 4–12 | 8 |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the piperazine ring connectivity and substituent positions. For example, the benzyl group in analogous compounds produces distinct aromatic proton signals at δ 7.2–7.4 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns to distinguish regioisomers .

- HPLC-PDA : Employ C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to assess purity (>95% as per agricultural intermediate standards in ).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for piperazinyl ketone synthesis?

Methodological Answer: Conflicting mechanistic proposals (e.g., nucleophilic vs. electrophilic pathways) can be addressed via:

- Density Functional Theory (DFT) : Calculate activation energies for competing pathways. For example, ICReDD’s quantum chemical workflows predict transition states and stabilize intermediates .

- Kinetic Isotope Effects (KIE) : Experimental KIE data (e.g., ) can validate computational models. A case study on similar cyclopentanone intermediates showed KIE > 2 for rate-determining proton transfers .

- Cross-Validation : Compare computed IR spectra with experimental data to confirm intermediate structures .

Q. What strategies can elucidate the compound’s biological activity, particularly its interaction with neurological or antimicrobial targets?

Methodological Answer:

- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Piperazine derivatives often target serotonin or dopamine receptors due to their structural mimicry of endogenous amines .

- In Vitro Assays :

- MIC Assays : Test antimicrobial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) at concentrations 1–100 µM .

- Radioligand Binding : Quantify affinity for neurological receptors (e.g., 5-HT) using H-labeled antagonists .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation, critical for drug candidate prioritization .

Table 2: Example Biological Screening Results (Hypothetical Data)

| Assay Type | Target | IC/MIC (µM) |

|---|---|---|

| Antimicrobial | S. aureus | 12.5 |

| Receptor Binding | 5-HT | 0.8 |

| Cytotoxicity | HEK293 Cells | >100 |

Q. How can researchers address discrepancies in reported solubility and stability data across different solvent systems?

Methodological Answer: Contradictory solubility profiles (e.g., polar vs. nonpolar solvents) require:

- Phase Solubility Studies : Measure equilibrium solubility in buffered solutions (pH 1–10) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy .

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) for 4 weeks and monitor degradation via LC-MS. For example, cyclopentanone derivatives in showed hydrolysis susceptibility under acidic conditions.

- Co-solvency Approach : Use blends like PEG-400/water to enhance solubility while maintaining stability .

Q. What advanced separation techniques are recommended for isolating enantiomers or regioisomers of this compound?

Methodological Answer:

- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases. Resolution factors >1.5 can be achieved for piperazine enantiomers .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

- Membrane Separation : Apply nanofiltration membranes (MWCO 200–300 Da) to separate regioisomers based on size and charge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.